molecular formula C19H20N4O2 B2741131 4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1706103-63-0

4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No. B2741131
M. Wt: 336.395
InChI Key: IBBQBEVMMZIVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound has a complex structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine ring . The cyclopropyl group is in conjugation with the oxadiazole C N bond .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular formula of C10H16O1N3Cl1 and a molecular weight of 207.272 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.0±34.0 °C at 760 mmHg, and a flash point of 168.5±25.7 °C .

Scientific Research Applications

Synthesis and Spectral Analysis

Research on compounds bearing the 1,3,4-oxadiazole moiety, such as in the synthesis and spectral analysis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, reveals their significant biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, ultimately leading to the target compounds. Such studies demonstrate the versatility of oxadiazole derivatives in synthesizing compounds with potential biological activities (Khalid et al., 2016).

Anticancer Evaluation

The synthesis and evaluation of anticancer activity of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives highlight their potential therapeutic applications. By coupling halogenated 1,2,4-oxadiazoles with lipophilic amines or aminoalcohols, researchers have discovered compounds exhibiting significant cytotoxic effects against cancer cell lines, showcasing the therapeutic potential of oxadiazole derivatives in oncology (Caneschi et al., 2019).

Antibacterial Activity

Studies on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides demonstrate the antimicrobial potential of oxadiazole derivatives. The introduction of sulfamoyl and piperidine functionalities has led to new derivatives with valuable antibacterial properties, indicating the role of oxadiazole derivatives in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Antimycobacterial Activity

Oxadiazole-pyranopyridine/chromene hybrids have been studied for their antimycobacterial activity, revealing that certain hybrids display enhanced activity against Mycobacterium tuberculosis. This research underscores the potential of oxadiazole derivatives in addressing tuberculosis, a significant global health challenge (Ranjith Kumar et al., 2011).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 according to GHS classification . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-11-13-3-5-16(6-4-13)19(24)23-9-1-2-14(12-23)10-17-21-18(22-25-17)15-7-8-15/h3-6,14-15H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBQBEVMMZIVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

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